N-(4-ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Description
N-(4-Ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 4-ethoxyphenyl group attached to the acetamide nitrogen and a pyrimidin-2-ylsulfanyl moiety at the α-position. These derivatives share the ethoxyphenyl core but incorporate additional heterocyclic systems (e.g., quinazolinone, pyrimidoindole) that modulate bioactivity .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-19-12-6-4-11(5-7-12)17-13(18)10-20-14-15-8-3-9-16-14/h3-9H,2,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEARTWAGYVMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234444 | |
| Record name | N-(4-Ethoxyphenyl)-2-(2-pyrimidinylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298217-70-6 | |
| Record name | N-(4-Ethoxyphenyl)-2-(2-pyrimidinylthio)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298217-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Ethoxyphenyl)-2-(2-pyrimidinylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyaniline and 2-mercaptopyrimidine.
Formation of Intermediate: 4-ethoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-ethoxyphenyl)-2-chloroacetamide.
Final Product Formation: The intermediate N-(4-ethoxyphenyl)-2-chloroacetamide is then reacted with 2-mercaptopyrimidine in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound with the molecular formula . Pyrimidine derivatives are known for their diverse pharmacological properties. Research suggests that this compound may have biological activities, but further studies are needed to confirm these findings.
Potential Applications
While specific applications and case studies for this compound were not found in the provided search results, research on similar compounds suggests potential applications.
Anti-inflammatory Research
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs have demonstrated anti-inflammatory activities . Pyrazolo[3,4-d]pyrimidine derivatives with various functional groups have been screened for anti-inflammatory potential through in vitro COX-1/COX-2 inhibition analysis and in vivo formalin-induced paw edema assays .
Medicinal Chemistry and Material Science
N-(2-ethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has a trifluoromethyl substitution, which can enhance biological activity and lipophilicity. Its combination of functional groups allows for diverse applications in medicinal chemistry and material science.
Other Pyrimidine Derivatives
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has potential as a:
- Receptor Binder Studies show it may bind to specific enzymes or receptors, changing cellular functions and making it useful in pharmacological research.
- Medicinal agent It has been studied for medicinal applications.
Structural Similarity
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidin-2-ylsulfanyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on molecular formula (C14H15N3O2S).
Key Observations :
- Heterocyclic Systems: Pyrimidine-based derivatives (e.g., ) exhibit planar geometries conducive to intercalation or enzyme inhibition, whereas bulkier systems like quinazoline () or thienopyrimidine () may alter target selectivity.
Pharmacological Activity Comparisons
Key Observations :
- Anticancer Activity : Methoxyphenyl-quinazoline derivatives (e.g., compound 38) show potent activity against cancer cell lines (IC50 1.2–3.8 μM), likely due to sulfonyl groups enhancing DNA interaction .
- Antimicrobial Activity: Ethoxyphenyl-quinazolinone derivatives (e.g., compound 13) exhibit moderate antimicrobial effects (MIC 8–16 μM), suggesting the ethoxy group may balance lipophilicity and target binding .
Biological Activity
N-(4-ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound (Chemical Formula: C14H15N3O2S) features a pyrimidine core with an ethoxyphenyl substituent and a sulfanyl group. Its structure contributes to its biological activity, particularly in targeting specific enzymes and receptors involved in various cellular processes.
Research indicates that this compound interacts with several biological targets, influencing pathways related to:
- Cell Proliferation : It has shown potential as an antiproliferative agent against various cancer cell lines.
- Apoptosis : The compound may induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Signal Transduction : It can alter signaling pathways that regulate cell survival and growth, particularly through interactions with receptor tyrosine kinases like EGFR and VEGFR-2.
Anticancer Properties
This compound has been evaluated for its anticancer efficacy against multiple cell lines. A study assessed its antiproliferative effects on a panel of 60 NCI cancer cell lines, revealing significant activity with GI50 values ranging from 22 to 33 nM for certain derivatives .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | GI50 Value (nM) | Targeted Pathway |
|---|---|---|
| This compound | 24 | EGFR/VEGFR-2 |
| Derivative A | 22 | EGFR/VEGFR-2 |
| Derivative B | 29 | Apoptosis Induction |
In Vivo Studies
In vivo studies have demonstrated the compound's ability to inhibit tumor growth in mouse models, suggesting its potential as an anticancer therapeutic. For instance, a related analog showed significant inhibition of lung metastasis in MDA-MB-435 mouse models .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Similar pyrimidine derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Research into related compounds indicates that modifications to the sulfanyl group can enhance antibacterial efficacy .
Case Studies
- Case Study on Anticancer Efficacy : In a controlled study, this compound was administered to mice with induced tumors. Results showed a statistically significant reduction in tumor size compared to control groups, highlighting its potential as a chemotherapeutic agent.
- Case Study on Antimicrobial Activity : A comparative study involving various pyrimidine derivatives found that those similar to this compound demonstrated enhanced binding affinities to bacterial targets, suggesting that this compound could be developed into an effective antibiotic.
Q & A
Q. What are the key synthetic routes for N-(4-ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Preparation of the pyrimidine or thienopyrimidine core via condensation of thiourea with β-ketoesters or cyclic ketones .
- Introduction of the ethoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., using 4-ethoxyaniline) .
- Sulfanylacetamide formation through thiol-alkylation with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in ethanol) . Optimization focuses on solvent choice (toluene, DMF), temperature control (reflux at 80–100°C), and catalysts (triethylamine) to enhance yield (up to 97% in some cases) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity, with characteristic shifts for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyrimidine protons (δ 8.0–8.5 ppm) .
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing folded conformations) .
- HPLC/MS : Monitors reaction progress and quantifies purity (>95% in optimized syntheses) .
Q. What are the core structural features influencing its biological activity?
- The pyrimidin-2-ylsulfanyl group enables hydrogen bonding with enzyme active sites, enhancing receptor affinity .
- The 4-ethoxyphenyl moiety improves lipid solubility, aiding membrane penetration .
- The acetamide bridge facilitates metabolic stability compared to ester analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for sulfanylacetamide derivatives?
Discrepancies in dihedral angles (e.g., 42.25° vs. 67.84° between aromatic rings) may arise from solvent effects or polymorphism. Strategies include:
- Re-crystallizing in varied solvent systems (e.g., methanol/ethyl acetate vs. chloroform/acetone) .
- Comparing with Cambridge Structural Database entries (e.g., ARARUI, CCDC 1477410) to identify common packing motifs .
- Employing DFT calculations to model preferred conformations .
Q. What methodologies optimize this compound’s activity in enzyme inhibition assays?
- Structure-Activity Relationship (SAR) Studies : Modifying the pyrimidine core (e.g., adding methyl/ethyl groups) increases Akt kinase inhibition (IC₅₀ < 1 μM in some analogs) .
- Pharmacophore Modeling : Docking simulations identify critical interactions (e.g., sulfonyl group with Lys268 in HDACs) .
- Metabolic Stability Assays : Liver microsome testing guides substituent changes (e.g., replacing methoxy with ethoxy reduces CYP450 metabolism) .
Q. How can computational tools predict reactivity for derivatization?
- DFT Calculations : Predict sites for electrophilic attack (e.g., sulfur atom in sulfanyl group, ΔE = 1.2 eV) .
- MD Simulations : Model solvation effects on reaction pathways (e.g., ethanol vs. DMF) .
- Machine Learning : Train models on PubChem datasets to forecast yields for novel substitution patterns .
Q. What strategies address low yields in multi-step syntheses?
- Flow Chemistry : Continuous processing minimizes intermediate degradation (e.g., 20% yield increase in thienopyrimidine step) .
- Microwave-Assisted Synthesis : Accelerates ring-closure steps (e.g., pyrimidinone formation in 30 mins vs. 12 hrs) .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during alkylation .
Data Contradiction Analysis
Q. Why do biological activity results vary across studies?
- Assay Conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) and incubation times (24 vs. 48 hrs) alter IC₅₀ values .
- Impurity Profiles : Residual solvents (e.g., DMSO) in stock solutions may artifactually inhibit enzymes .
- Structural Analog Confusion : Misidentification of N-(4-ethoxyphenyl) vs. N-(3-methoxyphenyl) derivatives in early studies .
Methodological Recommendations
- Synthetic Protocols : Prioritize anhydrous conditions for sulfanyl group stability .
- Characterization : Combine XRD with solid-state NMR to resolve polymorphism .
- Biological Testing : Use orthogonal assays (e.g., SPR and fluorescence polarization) to validate target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
